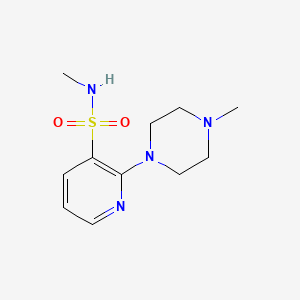
N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide typically involves the reaction of N-Methyl-4-nitroaniline with 1-Methylpiperazine. The reaction conditions often include the use of solvents such as DMSO or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other complex molecules, including pharmaceuticals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: This compound has a similar structure but includes a nitrophenyl group instead of a pyridinesulfonamide group.
Nintedanib: This compound is a tyrosine kinase inhibitor with a similar piperazine structure but different functional groups.
Uniqueness
N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its antimicrobial activity, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
38030-50-1 |
|---|---|
Molecular Formula |
C11H18N4O2S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H18N4O2S/c1-12-18(16,17)10-4-3-5-13-11(10)15-8-6-14(2)7-9-15/h3-5,12H,6-9H2,1-2H3 |
InChI Key |
PMOPRWCBHXOXBH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















